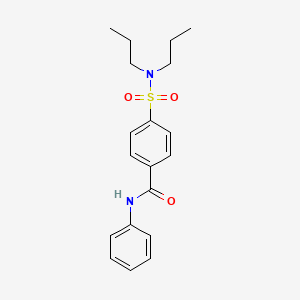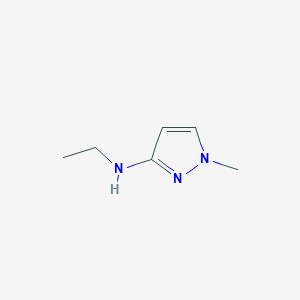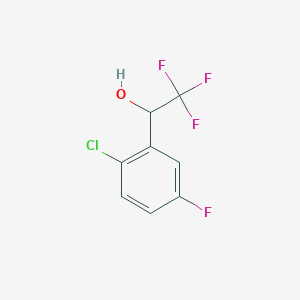
Methyl3-amino-3-(2,4-dimethoxyphenyl)propanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves esterification with methanol and hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to be used as a versatile tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning influences the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 2,4-dimethoxy substitution pattern enhances its ability to participate in specific chemical reactions and interact with biological targets .
Propriétés
Formule moléculaire |
C12H18ClNO4 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-8-4-5-9(11(6-8)16-2)10(13)7-12(14)17-3;/h4-6,10H,7,13H2,1-3H3;1H |
Clé InChI |
XORPVQCFWRRHLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(CC(=O)OC)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)




